2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-7-6-10-19-14(12)17-15(13(11-20)16(19)21)18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOGCSVWNQFJRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrimido[1,2-a]benzimidazoles and imidazo[1,2-a]pyridines, have been studied extensively and are known to interact with a wide range of biological targets.
Mode of Action
Compounds with similar structures, such as imidazo[1,2-a]pyrimidines, have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects. These activities are typically achieved through interactions with specific cellular targets, leading to alterations in cellular function.
Biological Activity
2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, also known by its CAS number 307326-40-5, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19N3O2
- Molecular Weight : 285.34 g/mol
- Boiling Point : Approximately 426.7 °C (predicted)
- Density : 1.27 g/cm³ (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O2 |
| Molecular Weight | 285.34 g/mol |
| Boiling Point | 426.7 °C |
| Density | 1.27 g/cm³ |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways, particularly those involving G-protein coupled receptors (GPCRs). These receptors play a crucial role in cellular signaling and are implicated in numerous physiological processes.
- G Protein-Coupled Receptor Modulation : The compound has been shown to modulate GPCR activity, which can lead to changes in intracellular calcium levels and cyclic AMP (cAMP) concentrations. This modulation can affect various downstream signaling pathways, including those involved in cardiovascular function and neurotransmission .
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains, suggesting a possible role in the development of new antibacterial agents. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Research has indicated that compounds structurally similar to this compound exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity may be linked to the induction of apoptosis or cell cycle arrest through the modulation of specific signaling pathways involved in cell proliferation and survival.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of similar pyrido[1,2-a]pyrimidine derivatives revealed that modifications at the pyrimidine core significantly enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the importance of substituents in optimizing biological activity and suggested further exploration into the structure-activity relationship (SAR) for this class of compounds.
Investigation into Anticancer Properties
In vitro studies on cancer cell lines treated with various concentrations of this compound demonstrated a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through activation of caspase pathways, providing a promising avenue for cancer therapeutics.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position substituent is critical for modulating physicochemical and biological properties. Key analogs include:
Physicochemical Properties
Challenges and Discontinuations
The target compound’s discontinuation by suppliers (e.g., CymitQuimica) may reflect synthetic complexity, stability issues, or insufficient efficacy in early studies . Analogs with piperazine or benzyl groups remain in production, suggesting better scalability or activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated precursor. For example, 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (10 mmol) can react with azepane (10 mmol) in methanol under reflux with triethylamine (20 mmol) as a base. After stirring for 1–2 hours, the intermediate is filtered and purified via recrystallization .
- Key Optimization : Solvent choice (methanol vs. ethanol), reaction temperature (room temperature vs. reflux), and stoichiometric ratios of azepane influence yield.
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve the azepane ring conformation and aldehyde positioning .
- NMR : -NMR signals for the aldehyde proton (~10 ppm) and azepane protons (δ 1.5–3.0 ppm) are critical. Pyrido[1,2-a]pyrimidine aromatic protons appear as distinct doublets (δ 7.5–8.5 ppm) .
- Mass spectrometry : Confirm molecular weight (MW 313.35 g/mol) via ESI-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
